Cas no 66192-25-4 (1-bromo-2-(chloromethyl)-4-methoxybenzene)

1-Bromo-2-(chloromethyl)-4-methoxybenzene is a halogenated aromatic compound with a molecular formula of C₈H₈BrClO. It features both bromo and chloromethyl functional groups attached to a methoxy-substituted benzene ring, making it a versatile intermediate in organic synthesis. The presence of reactive halogen groups allows for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its stable aromatic structure ensures compatibility with various reaction conditions, including nucleophilic substitutions and cross-coupling reactions. The methoxy group further enhances its solubility in organic solvents, facilitating purification and handling. This compound is particularly valuable in constructing complex molecular frameworks due to its bifunctional reactivity.
1-bromo-2-(chloromethyl)-4-methoxybenzene structure
66192-25-4 structure
Product Name:1-bromo-2-(chloromethyl)-4-methoxybenzene
CAS No:66192-25-4
MF:C8H8BrClO
MW:235.505520820618
CID:1704460
PubChem ID:11107332
Update Time:2025-06-10

1-bromo-2-(chloromethyl)-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-(chloromethyl)-4-methoxybenzene
    • 4-bromo-3-chloromethyl-anisole
    • 2-bromo-2-methoxybenzyl chloride
    • Methyl-(4-brom-3-chlormethyl-phenyl)-aether
    • 2-bromo-5-methoxybenzyl chloride
    • SureCN6401311
    • AKOS009358891
    • 2-bromo-5-methoxy-benzylchloride
    • Benzene, 1-bromo-2-(chloromethyl)-4-methoxy-
    • CTK1J5105
    • 4-bromo-2-chloromethylanisole
    • 4-bromo-3-chloromethyl-anisole; 2-bromo-2-methoxybenzyl chloride; Methyl-(4-brom-3-chlormethyl-phenyl)-aether; 2-bromo-5-methoxybenzyl chloride; SureCN6401311; AKOS009358891; 2-bromo-5-methoxy-benzylchloride; Benzene, 1-bromo-2-(chloromethyl)-4-methoxy-; CTK1J5105; 4-bromo-2-chloromethylanisole;
    • SCHEMBL6401311
    • 2-bromo-5-methoxybenzylchloride
    • 66192-25-4
    • DTXSID80455473
    • XVDBQNMBIOIJLX-UHFFFAOYSA-N
    • EN300-1914904
    • DA-03809
    • Inchi: 1S/C8H8BrClO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5H2,1H3
    • InChI Key: XVDBQNMBIOIJLX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CCl)OC

Computed Properties

  • Exact Mass: 233.94474
  • Monoisotopic Mass: 233.94471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on 1-bromo-2-(chloromethyl)-4-methoxybenzene

Professional Introduction to 1-bromo-2-(chloromethyl)-4-methoxybenzene (CAS No. 66192-25-4)

1-bromo-2-(chloromethyl)-4-methoxybenzene, a compound with the chemical identifier CAS No. 66192-25-4, is a versatile intermediate in the field of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a bromine atom at the 1-position, a chloromethyl group at the 2-position, and a methoxy group at the 4-position, making it a valuable building block for the development of various bioactive molecules.

The structural attributes of 1-bromo-2-(chloromethyl)-4-methoxybenzene contribute to its reactivity and utility in synthetic chemistry. The presence of both bromine and chloromethyl substituents allows for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These properties have made it a subject of interest in medicinal chemistry, particularly for the synthesis of novel compounds with potential therapeutic applications.

In recent years, significant advancements have been made in the application of 1-bromo-2-(chloromethyl)-4-methoxybenzene in drug discovery. Researchers have leveraged its structural features to develop new scaffolds for small-molecule drugs targeting various diseases. For instance, studies have demonstrated its role in the synthesis of inhibitors for enzymes involved in cancer pathways. The ability to introduce additional functional groups into this molecule has enabled the creation of libraries of compounds for high-throughput screening, accelerating the identification of lead candidates.

The pharmaceutical industry has also explored the use of 1-bromo-2-(chloromethyl)-4-methoxybenzene in the development of antimicrobial agents. Its aromatic core provides a stable platform for appending pharmacophores that interact with bacterial targets. Recent research has highlighted its utility in generating compounds with enhanced activity against resistant strains of bacteria. This has been achieved by modifying its structure to improve binding affinity and reduce toxicity, aligning with global efforts to combat antimicrobial resistance.

Beyond pharmaceutical applications, 1-bromo-2-(chloromethyl)-4-methoxybenzene has found utility in materials science and agrochemical research. Its ability to undergo diverse chemical transformations makes it a valuable precursor for synthesizing polymers and specialty chemicals. In agrochemistry, derivatives of this compound have been investigated for their potential as herbicides and fungicides, contributing to sustainable agricultural practices.

The synthesis of 1-bromo-2-(chloromethyl)-4-methoxybenzene typically involves multi-step organic reactions starting from readily available aromatic precursors. The bromination at the 1-position is often achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). Subsequent introduction of the chloromethyl group can be accomplished through reactions with formaldehyde or paraformaldehyde in the presence of formic acid or hydroxylamine hydrochloride.

The methoxy group at the 4-position is typically installed via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide. These steps require careful control of reaction conditions to ensure high yields and purity. Purification is often achieved through recrystallization or column chromatography, depending on the scale and purity requirements.

The versatility of 1-bromo-2-(chloromethyl)-4-methoxybenzene extends to its role as a cross-coupling partner in modern synthetic methodologies. Palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination have been employed to introduce diverse substituents onto its aromatic ring. These transformations have enabled the rapid construction of complex molecular architectures, facilitating rapid drug discovery efforts.

In conclusion, 1-bromo-2-(chloromethyl)-4-methoxybenzene (CAS No. 66192-25-4) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an indispensable intermediate for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in organic synthesis and drug development.

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